molecular formula C5H3BrN2S B7966568 5-Amino-4-bromothiophene-2-carbonitrile

5-Amino-4-bromothiophene-2-carbonitrile

Cat. No.: B7966568
M. Wt: 203.06 g/mol
InChI Key: NOOWTHASSZOARB-UHFFFAOYSA-N
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Description

5-Amino-4-bromothiophene-2-carbonitrile is an organic compound with the molecular formula C5H3BrN2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a bromine atom attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromothiophene-2-carbonitrile typically involves the reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile . This one-pot synthesis method is efficient and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromothiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Compounds with oxidized amino groups, such as nitro or hydroxylamine derivatives.

    Reduction Products: Reduced forms of the amino group, such as primary amines.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Amino-4-bromothiophene-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromothiophene-2-carbonitrile
  • 5-Amino-4-chlorothiophene-2-carbonitrile
  • 5-Amino-4-iodothiophene-2-carbonitrile

Uniqueness

5-Amino-4-bromothiophene-2-carbonitrile is unique due to the presence of both an amino group and a bromine atom on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in organic synthesis and materials science. The bromine atom, in particular, facilitates substitution reactions and coupling reactions, making the compound a versatile intermediate in organic chemistry .

Properties

IUPAC Name

5-amino-4-bromothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOWTHASSZOARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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